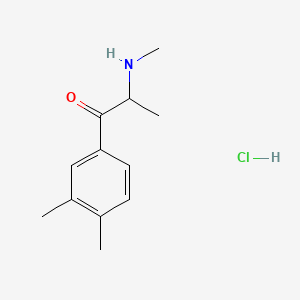
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylmethcathinone (hydrochloride) is a synthetic stimulant drug that belongs to the class of substituted cathinones. It is structurally related to mephedrone and other cathinones, which are known for their psychoactive properties. This compound has been used as a designer drug and has been detected in various products sold as bath salts and plant food .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylmethcathinone (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethylbenzaldehyde.
Formation of Intermediate: The benzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Ketone Formation: The amine is then reacted with a ketone, such as acetone, to form the final product, 3,4-Dimethylmethcathinone.
Hydrochloride Formation: The free base of 3,4-Dimethylmethcathinone is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3,4-Dimethylmethcathinone (hydrochloride) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and safety.
化学反応の分析
Types of Reactions
3,4-Dimethylmethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,4-Dimethylmethcathinone (hydrochloride) has several scientific research applications:
Forensic Chemistry: Used as a reference standard in forensic analysis to identify and quantify the presence of the compound in biological samples.
Toxicology: Studied for its toxicological effects and potential health risks associated with its use.
Pharmacology: Investigated for its pharmacological properties, including its effects on neurotransmitter systems.
Analytical Chemistry: Used in the development of analytical methods for the detection and quantification of synthetic cathinones in various matrices.
作用機序
3,4-ジメチルメトカチノン (塩酸塩) は、モノアミン輸送体基質として作用することにより、その効果を発揮します。 ノルエピネフリンとセロトニンの再取り込みを強力に阻害し、ドーパミンについては、それほどではありません . この阻害により、これらの神経伝達物質のシナプス間隙におけるレベルが上昇し、中枢神経系の刺激が強化されます。 この化合物は、5-HT2 受容体とアドレナリン受容体に対して高い親和性を示し、その精神作用に貢献しています .
類似化合物との比較
類似化合物
メフェドロン: 構造的に類似しており、同様の興奮作用を共有します。
4-メチルメトカチノン (4-MMC): 同様の精神作用を持つ、別の置換されたカチノンです。
メトカチノン: 興奮作用を持つ、より単純なカチノン誘導体です。
独自性
3,4-ジメチルメトカチノン (塩酸塩) は、フェニル環上の特定の置換パターンによって特徴付けられており、これが薬理学的プロファイルと効力を左右します。 フェニル環の 3 位と 4 位に 2 つのメチル基が存在することは、この化合物を他のカチノン類と区別し、神経伝達物質系に対する独自の作用に貢献します .
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDQRBKOHSIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342931 |
Source


|
| Record name | 3,4-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081772-06-6 |
Source


|
| Record name | 3,4-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














